propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate
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Overview
Description
Propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate is a chemical compound that features a benzodiazole ring system linked to an acetate group via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate typically involves the reaction of 1H-1,3-benzodiazole-2-thiol with an appropriate ester or acyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The benzodiazole ring system can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)acetate
- 2-(1H-1,3-benzodiazol-2-yl)propan-2-ol
- 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
Uniqueness
Propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate is unique due to the presence of both the benzodiazole ring and the sulfanyl bridge, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O2S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
propan-2-yl 2-(1H-benzimidazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C12H14N2O2S/c1-8(2)16-11(15)7-17-12-13-9-5-3-4-6-10(9)14-12/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
HIFJWDBUUBMUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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